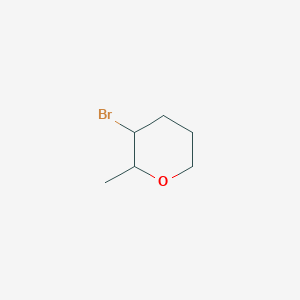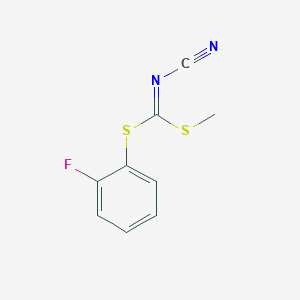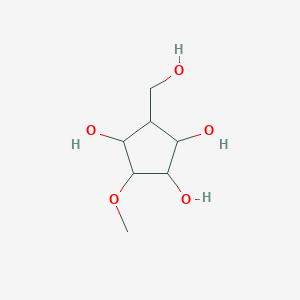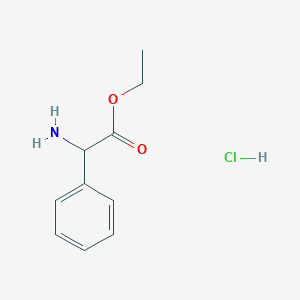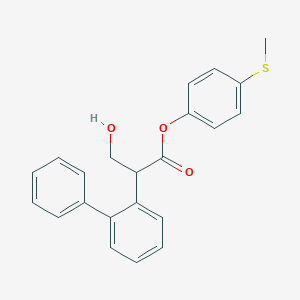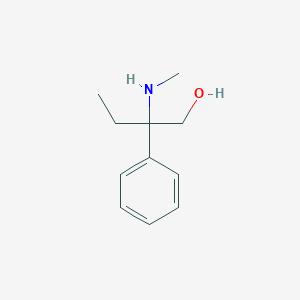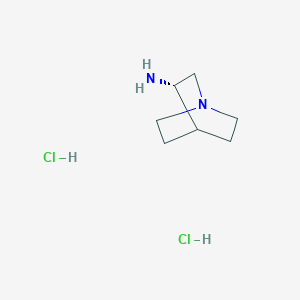
(S)-3-Aminoquinuclidine dihydrochloride
Übersicht
Beschreibung
(S)-3-Aminoquinuclidine dihydrochloride, also known as 3AQ, is an organic compound of the quinuclidine family. It is a white crystalline solid with a melting point of 111-112 °C and a solubility of 0.9 g/L in water. 3AQ is widely used in the synthesis of various compounds and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Directed Synthesis in Molybdates
A study investigated the reaction product composition and symmetry in the MoO3/3-aminoquinuclidine/H2O system. It involved synthesizing noncentrosymmetric molybdates using (S)-(-)-3-aminoquinuclidine dihydrochloride. This research highlights the use of (S)-3-aminoquinuclidine dihydrochloride in creating compounds with specific crystal structures and properties, such as second-harmonic generation activities (Veltman et al., 2006).
Synthesis of Serotonin Receptor Ligands
3-Aminoquinuclidine is a significant component in many serotonin receptor ligands. A study described the synthesis of (R) and (S) 3-aminoquinuclidine-[3-14C] enantiomers, demonstrating the chemical's importance in the development of compounds targeting serotonin receptors (Parnes & Shelton, 1996).
Synthesis of Octahydropyrrolo[2,3-c]pyridine Derivatives
An unexpected rearrangement of enantiomerically pure 3-aminoquinuclidine led to the formation of octahydropyrrolo[2,3-c]pyridine derivatives. This research provides a method for producing stereochemically defined isomers, which can be valuable in various chemical and pharmaceutical applications (Goljer et al., 2009).
Development of Thiourea Organocatalyst
Enantiopure thiourea organocatalyst based on this compound was synthesized and tested in various reactions. This illustrates the compound's role in catalyzing chemical reactions, though with mediocre yields and low enantioselectivities (Rolava & Turks, 2015).
Synthesis of Anticholinesterase Drug
Aminostigmine, an anticholinesterase drug, involved the use of 3-aminoquinuclidine in its development. This drug passed through preliminary clinical testing, showcasing the chemical's application in creating new medicinal compounds (Prozorovskii et al., 2004).
Eigenschaften
IUPAC Name |
(3S)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZHBULOYDCZET-XCUBXKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500339 | |
| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119904-90-4 | |
| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of (S)-3-Aminoquinuclidine dihydrochloride in the presented research?
A1: The research primarily focuses on utilizing this compound as a chiral building block for synthesizing more complex molecules. Specifically, it serves as a precursor for developing a novel enantiopure thiourea organocatalyst. [, ] This catalyst demonstrates activity in various asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and nitromethane 1,4-addition. [, ] Additionally, the compound is employed in the directed synthesis of noncentrosymmetric molybdates, potentially leading to materials with interesting optical properties. []
Q2: How does the use of this compound enable the directed synthesis of noncentrosymmetric molybdates?
A3: Utilizing either the (S)- or (R)-enantiomer of 3-aminoquinuclidine dihydrochloride in the reaction with molybdenum trioxide and water under hydrothermal conditions leads to the formation of noncentrosymmetric molybdates. [] Specifically, [(R)-C7H16N2]2[Mo8O26] and [(S)-C7H16N2]2[Mo8O26] crystallize in the noncentrosymmetric space group P2(1) (No. 4). [] This space group belongs to the polar crystal class 2 (C2), indicating the potential for second-harmonic generation activity, a property desirable for various optical applications. []
Q3: Are there improved methods for synthesizing this compound itself?
A4: Yes, one of the papers details an improved procedure for synthesizing both (R) and this compound. [, ] The key improvement involves a one-pot synthesis of a crucial imine intermediate (compound 2 in the paper) using lithium oxide as the base and molecular sieves. [] This streamlined approach potentially offers advantages in terms of yield, cost-effectiveness, and operational simplicity compared to previous methods.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B137606.png)
![(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid](/img/structure/B137607.png)
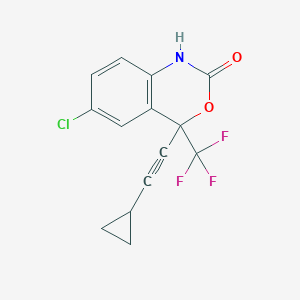
![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)

![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)
